molecular formula C14H15N3O4 B7764424 5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7764424
M. Wt: 289.29 g/mol
InChI Key: BGLDGAUJNFIFCY-UHFFFAOYSA-N
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Description

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with the molecular formula C14H15N3O4 It is characterized by the presence of a methoxyaniline group attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methoxyaniline with a suitable aldehyde or ketone to form a Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a quinone derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products are substituted aniline derivatives.

Scientific Research Applications

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
  • 2-[(4-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyanilino)-4-thiazolone

Uniqueness

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of both methoxyaniline and diazinane trione groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)8-15-9-4-6-10(21-3)7-5-9/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLDGAUJNFIFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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